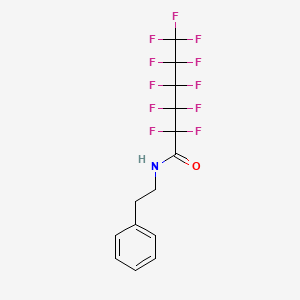![molecular formula C13H9Cl3N4 B14163329 2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-13-2](/img/structure/B14163329.png)
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the purine ring, and a chloromethylphenyl group at position 7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloropurine and 3-(chloromethyl)benzyl chloride.
Nucleophilic Substitution: The 3-(chloromethyl)benzyl chloride undergoes a nucleophilic substitution reaction with 2,6-dichloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Optimization: Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification: Industrial-scale purification methods, including crystallization and distillation, are employed to achieve the required purity levels.
化学反応の分析
Types of Reactions
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted purines with various functional groups at positions 2 and 6.
Oxidation: Oxo derivatives of the original compound.
Reduction: Methylated derivatives of the original compound.
科学的研究の応用
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,6-Dichloropurine: Lacks the chloromethylphenyl group at position 7.
7-Methyl-2,6-dichloropurine: Contains a methyl group instead of the chloromethylphenyl group.
2,6-Dichloro-9H-purine: Similar structure but different substitution pattern.
Uniqueness
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine is unique due to the presence of the chloromethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
924904-13-2 |
|---|---|
分子式 |
C13H9Cl3N4 |
分子量 |
327.6 g/mol |
IUPAC名 |
2,6-dichloro-7-[[3-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H9Cl3N4/c14-5-8-2-1-3-9(4-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2 |
InChIキー |
SMTGTLMLUZLZRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC(=N3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
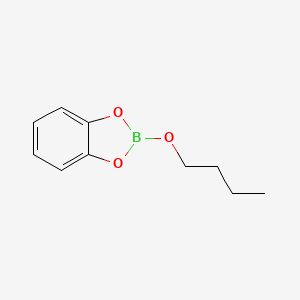

![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
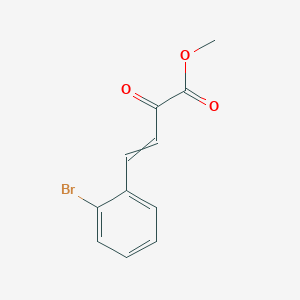
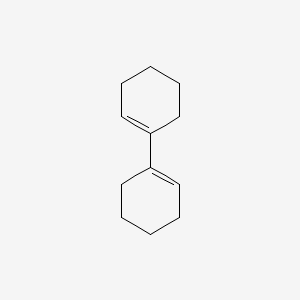
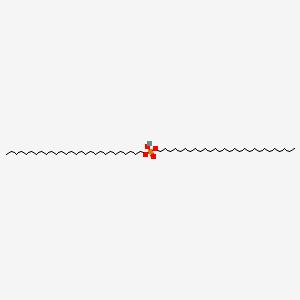
![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
